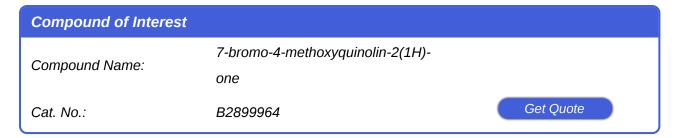


An In-depth Technical Guide to 7-bromo-4-methoxyquinolin-2(1H)-one

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For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of **7-bromo-4-methoxyquinolin- 2(1H)-one**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available information on its chemical properties, synthesis, and potential biological activities, drawing upon data from structurally related quinolinone derivatives to offer a thorough understanding for research and development purposes.

Important Note on CAS Number: The CAS number 100748-65-0, provided in the topic, is predominantly associated with the precursor compound, 7-bromo-4-hydroxyquinolin-2(1H)-one. This guide will focus on the target molecule, **7-bromo-4-methoxyquinolin-2(1H)-one**, and will describe its synthesis from this hydroxy precursor.

Chemical Properties and Data

7-bromo-4-methoxyquinolin-2(1H)-one belongs to the quinolinone class of compounds, which are known for their diverse pharmacological activities. The presence of a bromine atom and a methoxy group at specific positions on the quinolinone scaffold suggests potential for various chemical modifications and biological interactions.

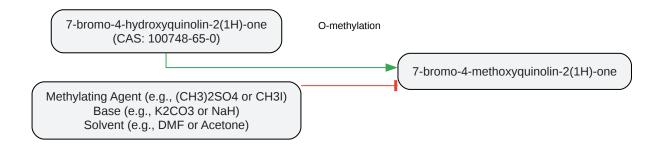


Property	Data	
IUPAC Name	7-bromo-4-methoxy-1H-quinolin-2-one	
CAS Number	100748-65-0 (for hydroxy precursor)	
Molecular Formula	C10H8BrNO2	
Molecular Weight	254.08 g/mol	
Appearance	Expected to be a solid	
Solubility	Expected to be soluble in organic solvents like DMSO, DMF	

Synthesis

A direct, published synthesis for **7-bromo-4-methoxyquinolin-2(1H)-one** is not readily available in the literature. However, a plausible and efficient synthetic route involves the O-methylation of its precursor, 7-bromo-4-hydroxyquinolin-2(1H)-one, which is commercially available. General methods for the methylation of 4-hydroxyquinolin-2-ones are well-documented.[1]

Proposed Synthetic Pathway



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Caption: Proposed synthesis of **7-bromo-4-methoxyquinolin-2(1H)-one**.



Experimental Protocol: O-methylation of 7-bromo-4-hydroxyquinolin-2(1H)-one

This protocol is a general procedure based on methods for the methylation of similar 4-hydroxyquinolin-2-one scaffolds.[2]

- Preparation: To a stirred solution of 7-bromo-4-hydroxyquinolin-2(1H)-one (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a suitable base such as potassium carbonate (K2CO3, 2-3 equivalents) or sodium hydride (NaH, 1.1 equivalents).
- Reaction: Add a methylating agent, such as dimethyl sulfate ((CH3)2SO4, 1.1-1.5
 equivalents) or methyl iodide (CH3I, 1.1-1.5 equivalents), dropwise to the suspension at
 room temperature.
- Heating and Monitoring: Heat the reaction mixture to 50-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extraction: If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 7bromo-4-methoxyquinolin-2(1H)-one.

Potential Biological Activities and Mechanism of Action

While specific biological data for **7-bromo-4-methoxyquinolin-2(1H)-one** is not available, the quinolinone scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of many biologically active compounds.[3][4] The biological activities of bromo- and

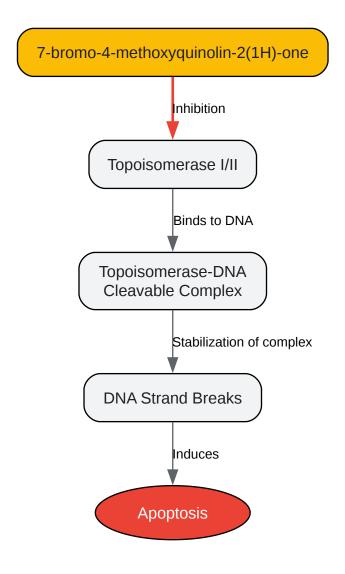


methoxy-substituted quinolinones suggest that the target compound could exhibit a range of pharmacological effects.

Anticancer Activity

Many quinolinone derivatives have demonstrated potent anticancer activity.[3][5] For instance, brominated 8-hydroxyquinolines have shown strong antiproliferative effects against various tumor cell lines, including glioblastoma, cervical carcinoma, and colon carcinoma.[6]

Potential Mechanism of Action: A common mechanism of action for anticancer quinolinones is the inhibition of topoisomerase enzymes.[6] These enzymes are crucial for DNA replication and repair, and their inhibition leads to apoptosis in cancer cells. It is plausible that **7-bromo-4-methoxyquinolin-2(1H)-one** could act as a topoisomerase inhibitor.



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Caption: Potential mechanism via Topoisomerase inhibition.

Antibacterial and Other Activities

The quinolone ring is the core structure of quinolone antibiotics.[7] Various derivatives have been synthesized and tested for their antibacterial, anti-inflammatory, and analgesic properties. [4][8] Therefore, **7-bromo-4-methoxyquinolin-2(1H)-one** could be a candidate for screening against various bacterial strains and for other pharmacological activities.

Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the potential biological activities of **7-bromo-4-methoxyquinolin-2(1H)-one**.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[3]

- Cell Seeding: Seed cancer cells (e.g., HCT-116, HeLa) in a 96-well plate at a density of 5 x
 103 to 1 x 104 cells per well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of 7-bromo-4-methoxyquinolin-2(1H)-one (typically from 0.1 to 100 μM) and incubate for 48-72 hours.
- MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the cell viability and the IC50 (half-maximal inhibitory concentration)
 value.

Topoisomerase I Inhibition Assay



This assay determines the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.[6]

- Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and the test compound at various concentrations in a suitable reaction buffer.
- Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
- Termination: Stop the reaction by adding a loading dye containing a DNA intercalating agent (e.g., ethidium bromide).
- Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
- Visualization: Visualize the DNA bands under UV light. Inhibition is observed as a decrease
 in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared
 to the control without the inhibitor.

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for **7-bromo-4-methoxyquinolin-2(1H)-one** exists in the public domain, the following table is a representative example of how such data would be presented, based on findings for structurally similar compounds.[6]

Assay Type	Cell Line / Target	Result (e.g., IC50 in μM)
Antiproliferative (MTT)	HCT-116 (Colon)	[Data to be determined]
Antiproliferative (MTT)	HeLa (Cervical)	[Data to be determined]
Topoisomerase I Inhibition	Purified Enzyme	[Data to be determined]

Conclusion

7-bromo-4-methoxyquinolin-2(1H)-one is a promising, yet underexplored, derivative of the pharmacologically significant quinolinone family. Based on the activities of its structural analogs, it holds potential for development as an anticancer, antibacterial, or anti-inflammatory



agent. This technical guide provides a foundational understanding of its chemistry and a roadmap for its synthesis and biological evaluation. Further research is warranted to elucidate its specific biological activities and mechanism of action, which could lead to the development of novel therapeutic agents.

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